Cas no 2172602-01-4 (5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde)

5-Methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a specialized triazole derivative featuring a reactive aldehyde functional group at the 4-position. Its structure combines a 1,2,3-triazole core with a branched pentan-3-yl substituent, offering steric and electronic modulation for applications in organic synthesis and medicinal chemistry. The aldehyde group enables further derivatization, making it a versatile intermediate for constructing heterocyclic compounds or bioactive molecules. The methyl group at the 5-position enhances stability while influencing reactivity patterns. This compound is particularly valuable in click chemistry, ligand design, and pharmaceutical research due to its balanced lipophilicity and functional group compatibility. Its well-defined structure ensures reproducibility in synthetic workflows.
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde structure
2172602-01-4 structure
Product Name:5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2172602-01-4
MF:C9H15N3O
MW:181.234901666641
CID:6428315
PubChem ID:165783435
Update Time:2025-11-04

5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
    • EN300-1594391
    • 2172602-01-4
    • Inchi: 1S/C9H15N3O/c1-4-8(5-2)12-7(3)9(6-13)10-11-12/h6,8H,4-5H2,1-3H3
    • InChI Key: ZTTINIDZQOXHSD-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C)N(C(CC)CC)N=N1

Computed Properties

  • Exact Mass: 181.121512110g/mol
  • Monoisotopic Mass: 181.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 47.8Ų

5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

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Additional information on 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Recent Advances in the Study of 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2172602-01-4)

The compound 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2172602-01-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the efficient synthesis of 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry approach. The compound's aldehyde functional group provides a versatile handle for further derivatization, making it a valuable intermediate in the development of novel bioactive molecules. Researchers have successfully coupled this compound with various amines and hydrazines to generate Schiff bases and hydrazone derivatives, which exhibit promising antimicrobial and anticancer activities.

In vitro studies have demonstrated that 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives exhibit moderate to strong inhibitory effects against a range of bacterial and fungal pathogens. Notably, some derivatives have shown selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, suggesting potential applications in addressing antibiotic resistance. Molecular docking studies indicate that these compounds may interact with key enzymes involved in microbial cell wall synthesis, providing a plausible mechanism of action.

Beyond antimicrobial applications, preliminary investigations into the anticancer potential of this compound have yielded encouraging results. Certain derivatives have displayed cytotoxic activity against various cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma cells, with IC50 values in the low micromolar range. Structure-activity relationship (SAR) studies suggest that the triazole core and aldehyde functionality are critical for maintaining biological activity, while modifications to the pentan-3-yl group can modulate potency and selectivity.

The compound's potential as a building block for pharmaceutical development is further supported by its favorable physicochemical properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives generally exhibit good drug-like characteristics, including acceptable solubility and permeability profiles. These properties make the compound an attractive starting point for lead optimization in drug discovery programs.

Future research directions for this compound include expanding the scope of its derivatives, optimizing synthetic routes for large-scale production, and conducting more comprehensive biological evaluations. Particular emphasis should be placed on elucidating the precise molecular targets and mechanisms of action for its bioactive derivatives. Additionally, in vivo studies will be crucial for validating the therapeutic potential observed in vitro and assessing pharmacokinetic properties.

In conclusion, 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde represents a promising scaffold in medicinal chemistry with demonstrated biological activities and potential for further development. Its versatility as a synthetic intermediate and the encouraging preliminary biological data position it as a compound worthy of continued investigation in the search for novel therapeutic agents.

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